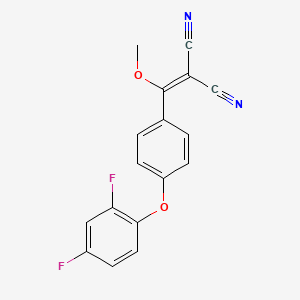
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of difluorophenoxy and methoxy groups attached to a phenyl ring, which is further connected to a methylene malononitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile typically involves a multi-step process. One common method includes the reaction of 2,4-difluorophenol with 4-bromophenylmethanol in the presence of a base to form the intermediate 4-(2,4-difluorophenoxy)benzyl alcohol. This intermediate is then subjected to a condensation reaction with malononitrile in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The presence of reactive functional groups allows for substitution reactions, where specific atoms or groups in the molecule are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of difluorophenoxy and methoxy groups enhances its binding affinity and specificity, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Known for its use in organic solar cells due to its efficient donor properties.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
2-((4-(2,4-Difluorophenoxy)phenyl)(methoxy)methylene)malononitrile stands out due to its unique combination of functional groups, which impart specific chemical reactivity and potential applications across various scientific disciplines. Its ability to undergo diverse chemical reactions and its utility in research and industrial applications highlight its versatility and importance.
Propriétés
Formule moléculaire |
C17H10F2N2O2 |
|---|---|
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
2-[[4-(2,4-difluorophenoxy)phenyl]-methoxymethylidene]propanedinitrile |
InChI |
InChI=1S/C17H10F2N2O2/c1-22-17(12(9-20)10-21)11-2-5-14(6-3-11)23-16-7-4-13(18)8-15(16)19/h2-8H,1H3 |
Clé InChI |
NTRLYBURCYFIIP-UHFFFAOYSA-N |
SMILES canonique |
COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




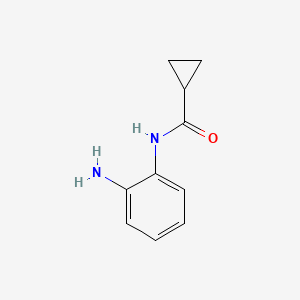
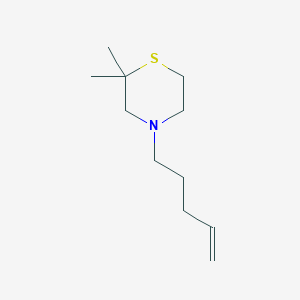

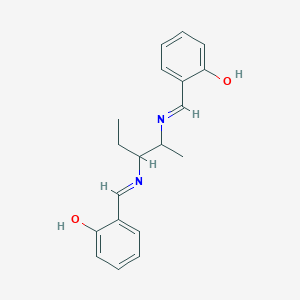
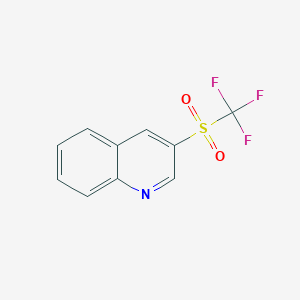
![tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12856171.png)
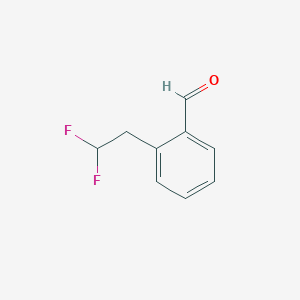
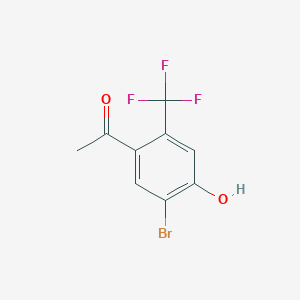
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)

![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)

